Mannohexaose
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Overview
Description
Mannohexaose is a hexasaccharide composed of six mannose units linked by β-1,4-glycosidic bonds. It is a type of mannooligosaccharide, which are oligosaccharides derived from the hydrolysis of mannans, a major component of hemicellulose found in the cell walls of plants, algae, and some microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: Mannohexaose can be synthesized through enzymatic hydrolysis of mannans using specific enzymes such as endo-β-1,4-mannanase . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure maximum enzyme activity. For instance, the enzymatic hydrolysis can be carried out at pH 6.0 and 60°C using purified mannanase from Bacillus circulans .
Industrial Production Methods: Industrial production of this compound often involves the use of recombinant microorganisms engineered to express high levels of mannanase. For example, Aspergillus niger has been genetically modified to produce endo-mannanase, which is then used to hydrolyze plant-derived mannans into mannooligosaccharides, including this compound . The process involves fermentation, enzyme extraction, and purification steps to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Mannohexaose undergoes various chemical reactions, including hydrolysis, acetylation, and oxidation .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using endo-β-1,4-mannanase under optimal pH and temperature conditions.
Acetylation: Catalyzed by mannan O-acetyltransferases using acetyl-CoA as the acetyl donor.
Oxidation: Catalyzed by manganese peroxidase in the presence of manganese ions and hydrogen peroxide.
Major Products:
Scientific Research Applications
Mannohexaose has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of mannanases and other glycoside hydrolases.
Medicine: Investigated for its potential to modulate immune responses and improve gut health.
Industry: Used in the production of biofuels and bioproducts from lignocellulosic biomass.
Mechanism of Action
The mechanism of action of mannohexaose involves its interaction with specific enzymes and receptors in biological systems. For instance, mannan O-acetyltransferases catalyze the acetylation of this compound by transferring acetyl groups from acetyl-CoA to the this compound acceptor . In the gut, this compound acts as a prebiotic by selectively promoting the growth of beneficial bacteria, which in turn produce short-chain fatty acids that have various health benefits .
Comparison with Similar Compounds
Mannohexaose is similar to other mannooligosaccharides such as mannobiose, mannotriose, and mannopentaose. its longer chain length provides unique properties:
Mannobiose: Composed of two mannose units.
Mannotriose: Composed of three mannose units.
Mannopentaose: Composed of five mannose units.
Compared to these shorter mannooligosaccharides, this compound has a higher degree of polymerization, which can influence its solubility, stability, and biological activity .
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIBBXPLUVYKCH-KKQGKRJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is mannohexaose?
A1: this compound is a linear oligosaccharide composed of six mannose units linked through β-1,4-glycosidic bonds. It is a significant component of mannans, a type of hemicellulose found in various plant cell walls and some algae.
Q2: How does this compound interact with carbohydrate-binding modules (CBMs)?
A2: this compound interacts with CBMs through a combination of factors. [, ] The interaction occurs in an extended binding groove on the concave surface of the CBM, which typically adopts a β-jelly-roll topology. [] Aromatic residues within the CBM, particularly tryptophan, play a crucial role in binding through hydrophobic interactions and CH-π stacking. [, ] Additionally, direct hydrogen bonds between the hydroxyl groups of this compound and polar residues in the CBM contribute to the binding affinity. [, ]
Q3: Can CBMs accommodate other structurally similar oligosaccharides besides this compound?
A3: Yes, some CBMs exhibit promiscuity in ligand binding. For example, CBM29 modules can bind to both β-1,4-linked manno- and cello-oligosaccharides. [] This flexibility arises from the plasticity of direct interactions between the CBM and the axial and equatorial 2-hydroxyls of the respective sugar polymers. []
Q4: What are the potential applications of understanding this compound-CBM interactions?
A4: Understanding these interactions can help in various biotechnological applications. For instance, engineering CBMs with altered specificity or enhanced affinity for specific manno-oligosaccharides could facilitate the development of improved enzymes for biofuel production from lignocellulosic biomass. [, , , ]
Q5: Can you describe the structural features of this compound revealed by NMR spectroscopy?
A5: While specific NMR data wasn't provided in the provided abstracts, NMR spectroscopy, including techniques like 2D homonuclear Hartmann-Hahn (HOHAHA) and 1H-13C correlated spectroscopy, has been instrumental in elucidating the structure of this compound and other manno-oligosaccharides. [, , ] These techniques help determine the sequence of glycosidic linkages, anomeric configurations (α or β), and the presence of branching points within the oligosaccharide chain.
Q6: Are there enzymes capable of synthesizing this compound?
A6: Yes, enzymes like TM1225, a thermoactive glycoside phosphorylase from Thermotoga maritima, have been utilized for the in vitro synthesis of β-1,4-mannans, including this compound. [] This enzyme catalyzes the reversible phosphorolysis of β-1,4-mannosides, facilitating the synthesis of manno-oligosaccharides with varying degrees of polymerization. []
Q7: What is the significance of this compound in understanding fungal cell wall structure?
A7: this compound and other manno-oligosaccharides are crucial components of the cell wall mannans in various fungi, including Candida albicans and Saccharomyces cerevisiae. [, , , ] Their specific arrangement and linkages contribute to the antigenic properties of the fungal cell wall, influencing host-pathogen interactions and immune responses. [, , , ]
Q8: How can this compound and related oligosaccharides be used in immunochemical studies?
A8: Manno-oligosaccharides, including this compound, have been utilized in immunochemical studies to investigate the specific determinants involved in antibody recognition. [, , , , ] By testing the inhibitory activity of different oligosaccharides on antibody-antigen interactions, researchers can identify the structural features essential for antibody binding.
Q9: Can this compound be used as a prebiotic?
A9: While not explicitly mentioned for this compound, research suggests that oligosaccharides derived from palm kernel cake, including mannobiose, mannotriose, mannotetraose, mannopentaose, and potentially this compound, exhibit prebiotic potential. [] These oligosaccharides promoted the growth of beneficial bacteria, like Lactobacillus species, while inhibiting the growth of pathogenic bacteria in in vitro and in vivo models. []
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